molecular formula C20H16N4 B1196114 Chlorin CAS No. 2683-84-3

Chlorin

Cat. No.: B1196114
CAS No.: 2683-84-3
M. Wt: 312.4 g/mol
InChI Key: UGADAJMDJZPKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorin is a dihydroporphyrin macrocycle featuring one reduced pyrrole ring, distinguishing it from porphyrins (fully unsaturated) and bacteriochlorins (two reduced rings) . It serves as the core chromophore in chlorophylls, with magnesium coordination in natural systems . Synthetic chlorins, such as this compound e6 and its derivatives, are pivotal in photodynamic therapy (PDT), solar energy applications, and biomedical imaging due to their strong absorption in the 650–700 nm range and tunable photophysical properties .

Properties

IUPAC Name

2,3,22,24-tetrahydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-6,9-12,22-23H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGADAJMDJZPKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893669
Record name 7,8-Dihydro-21H,23H-porphine Dihydroporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-84-3
Record name Chlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydro-21H,23H-porphine Dihydroporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Chlorin vs. Porphyrins and Bacteriochlorins

  • Bacteriochlorins: Two reduced pyrrole rings, leading to near-infrared absorption (700–800 nm) but lower synthetic accessibility . this compound: One reduced pyrrole ring, offering a balance between visible-light absorption (Q-band ~660 nm) and synthetic feasibility .
  • Functional Implications :

    • Chlorins exhibit higher photostability and deeper tissue penetration than porphyrins, making them superior for PDT .
    • Bacteriochlorins, while ideal for deep-tissue applications, are prone to oxidation and harder to functionalize .
Table 1: Key Structural and Spectral Properties
Compound Reduced Pyrroles Soret Band (nm) Q-Band (nm) Applications
Porphyrin 0 ~400 500–650 Catalysis, sensors
This compound 1 ~400 650–700 PDT, imaging
Bacteriothis compound 2 ~360 700–800 Deep-tissue PDT (limited)

This compound e6 vs. This compound p6

  • Structural Differences: this compound e6: Contains three carboxyl groups at positions 13¹, 15², and 17³, enabling conjugation with amino acids or polymers (e.g., polyvinylpyrrolidone for solubility) . this compound p6: Structural isomer with carboxyl groups at different positions, leading to altered pharmacokinetics and faster clearance .
  • Functional Comparisons: Cellular Uptake: this compound e6 derivatives (e.g., 152-lysylthis compound e6) show 18-fold higher cellular uptake than this compound p6 analogs due to lysine’s positive charge enhancing membrane interaction . Phototoxicity: this compound p6 derivatives (e.g., thioanhydride) exhibit higher photoinduced cytotoxicity than selenoanhydride analogs, linked to substituent electronegativity . Localization: this compound e6 localizes in the cytoplasm and mitochondria, while this compound p6 tends toward lysosomal accumulation .
Table 2: Comparative Photodynamic Properties
Compound Cellular Uptake (24 h) Phototoxic Index (PI) Localization Clearance Rate
This compound e6 High (18-fold vs. e6) 12–41 Cytoplasm, mitochondria Moderate
This compound p6 Moderate 15–30 Lysosomes Rapid

This compound Derivatives: Impact of Substituents and Metalation

  • Amino Acid Conjugates: 152-Lysylthis compound e6: Substitution at position 152 with lysine results in linear conformations, enhancing uptake compared to 173-substituted analogs (L-shaped, shielded macrocycle) . Aspartyl vs. Lysyl Derivatives: Lysyl derivatives (positively charged) show 4–18× higher accumulation than aspartyl analogs (negatively charged) .
  • Metal Complexes :

    • Zn-, Cu-, Ni-Chlorins : Metalation reduces aromaticity and increases acoplanarity, enhancing chirality and photodynamic activity. Cu-chlorins (e.g., Cu this compound e6) are stable food colorants (E-141ii) .
    • Palladium(II) Complexes : Improve cellular retention and phototoxicity (e.g., 152-lysylthis compound e6-Pd) .
Table 3: Effect of Metalation on this compound Properties
Metal Aromaticity (HOMA) Acoplanarity (°) g-factor (Chirality) Application
None 0.85 10.2 0.003 PDT, imaging
Zn 0.78 12.5 0.002 Enhanced PDT
Cu 0.70 15.0 0.005 Food colorants
Ni 0.65 17.8 0.008 Catalysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorin
Reactant of Route 2
Chlorin

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